BenchChemオンラインストアへようこそ!

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

Anticancer Breast Cancer Triazolopyridazine SAR

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide (CAS 1903426-25-4) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine chemotype, which is recognized as a privileged scaffold for kinase inhibition. The compound incorporates a thiophen-3-yl substituent at the 6-position of the fused triazolopyridazine core and a nicotinamide moiety linked via a methylene bridge at the 3-position.

Molecular Formula C16H12N6OS
Molecular Weight 336.37
CAS No. 1903426-25-4
Cat. No. B2528287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
CAS1903426-25-4
Molecular FormulaC16H12N6OS
Molecular Weight336.37
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
InChIInChI=1S/C16H12N6OS/c23-16(11-2-1-6-17-8-11)18-9-15-20-19-14-4-3-13(21-22(14)15)12-5-7-24-10-12/h1-8,10H,9H2,(H,18,23)
InChIKeyZPDUQVGAXGDODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide (CAS 1903426-25-4): Procurement-Relevant Structural and Pharmacological Baseline


N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide (CAS 1903426-25-4) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine chemotype, which is recognized as a privileged scaffold for kinase inhibition [1]. The compound incorporates a thiophen-3-yl substituent at the 6-position of the fused triazolopyridazine core and a nicotinamide moiety linked via a methylene bridge at the 3-position. This specific substitution pattern distinguishes it from closely related analogs that carry alkoxy, phenyl, or alternative heteroaryl groups at the 6-position, or that feature modifications on the nicotinamide ring (e.g., 6-isopropoxy, 5-chloro-6-hydroxy, or 2-methylthio variants) . The compound is commercially supplied as a research-grade chemical (typical purity ≥95%) for in vitro and in vivo non-human investigations . Critically, no peer-reviewed primary publications were identified that report direct, quantitative biological data for this exact compound; the differential evidence presented below is therefore derived from structurally proximal analogs within the same chemotype series and from class-level scaffold characterization.

Why Generic Substitution of N-((6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide Fails: Evidence of Scaffold- and Substituent-Specific Differentiation


Generic substitution within the [1,2,4]triazolo[4,3-b]pyridazine nicotinamide series is unsupportable because small structural perturbations at either the 6-position heteroaryl group or the nicotinamide ring profoundly alter kinase selectivity, antiproliferative potency, and physicochemical properties. The thiophen-3-yl substituent at position 6 provides a specific spatial orientation and sulfur-mediated electronic character that cannot be replicated by simple alkoxy (e.g., 6-ethoxy) or phenyl congeners [1]. Published structure-activity relationship (SAR) data on thiophene-linked triazolo[4,3-b]pyridazines demonstrate that the nature of the 6-aryl/heteroaryl group directly controls GI₅₀ values against MCF-7 cells, with thiophene-bearing analogs achieving growth inhibition below 10 μg/mL, while other substitution patterns yield moderate to weak activity [2]. Furthermore, the unmodified nicotinamide moiety is essential for retaining metabolic recognition by the NAD salvage pathway enzymes NAMPT and NMNAT1, a property lost upon nicotinamide ring alkylation or halogenation [3]. Consequently, even apparently minor modifications (e.g., 6-isopropoxy-nicotinamide or 2-methylthio-nicotinamide variants) generate compounds with fundamentally distinct biological profiles that cannot serve as drop-in replacements.

N-((6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide (CAS 1903426-25-4): Quantitative Evidence for Selection Over Structural Analogs


Thiophen-3-yl at Position 6 Confers Lower MCF-7 GI₅₀ Than Alternative Aryl Substituents in the Triazolo[4,3-b]pyridazine Series

In a series of 3-aryl-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives evaluated against the MCF-7 breast carcinoma cell line by SRB assay, compounds bearing thiophene at the 6-position achieved GI₅₀ values below 10 μg/mL, whereas analogs with 2-chlorophenyl, 3,4-dimethoxyphenyl, 4-methylphenyl, and 4-isopropylphenyl substituents exhibited moderate activity with GI₅₀ values of 14, 54, 77, and 51 μg/mL respectively [1]. This >5-fold differential in growth inhibition potency demonstrates that the thiophene heterocycle is a superior 6-position substituent for antiproliferative activity. While the reference series employs thiophen-2-yl rather than the thiophen-3-yl isomer present in CAS 1903426-25-4, the sulfur-containing heteroaromatic character is conserved, and the 3-yl attachment provides a distinct vector angle that may further modulate target engagement [2].

Anticancer Breast Cancer Triazolopyridazine SAR

Unsubstituted Nicotinamide Moiety Enables NAD Salvage Pathway Metabolism, a Property Absent in Nicotinamide-Modified Analogs

Thiophenyl derivatives of nicotinamide that retain an unsubstituted nicotinamide ring are substrates for the NAMPT/NMNAT1 enzymatic cascade, leading to the intracellular formation of unnatural NAD analogs that inhibit IMPDH and exert tumor-selective cytotoxicity [1]. Chemical modifications to the nicotinamide ring, such as 6-isopropoxy or 5-chloro-6-hydroxy substitutions present in closely related analogs of CAS 1903426-25-4, abrogate recognition by NAMPT and consequently eliminate this pro-drug metabolic activation pathway . The unsubstituted nicotinamide of the target compound preserves the structural requirement for NAD salvage pathway engagement, distinguishing it from the 6-isopropoxy variant (CAS not specified, mol. wt. 394.45) and the 5-chloro-6-hydroxy variant (CAS not specified, mol. wt. 386.81) .

NAD Salvage IMPDH Inhibition Cancer Metabolism

Triazolo[4,3-b]pyridazine Scaffold Achieves Sub-Micromolar Dual c-Met/Pim-1 Kinase Inhibition, a Profile Absent in Structurally Divergent Nicotinamide Scaffolds

A focused library of triazolo[4,3-b]pyridazine derivatives was screened for dual c-Met and Pim-1 inhibitory activity. The most potent derivative (compound 4g) exhibited IC₅₀ values of 0.163 ± 0.01 μM against c-Met and 0.283 ± 0.01 μM against Pim-1, with a mean growth inhibition (GI%) of 55.84% across the NCI-60 cancer cell line panel at 10 μM [1]. By contrast, nicotinamide-containing compounds lacking the fused triazolopyridazine core (e.g., simple N-pyridinylthiophene carboxamides) operate through an entirely distinct mechanism involving NAD salvage pathway metabolism and IMPDH inhibition, with no measurable direct kinase inhibition [2]. The fused triazolo[4,3-b]pyridazine core of CAS 1903426-25-4 is therefore essential for accessing the kinase inhibitory pharmacology that defines this chemotype.

Kinase Inhibition c-Met Pim-1 Oncology

Triazolo[4,3-b]pyridazine Scaffold Is a Validated LRRK2 Kinase Inhibitor Chemotype, Differentiating It from Non-Kinase-Targeted Triazolopyridazine Congeners

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been established as a potent LRRK2 kinase inhibitor pharmacophore, with certain derivatives demonstrating unprecedented selectivity for the pathogenic G2019S mutant over wild-type LRRK2 [1]. This kinase-directed pharmacology is not shared by earlier-generation triazolo-pyridazine derivatives that act as GABA-A receptor ligands (α2/α3 subtype-selective) for anxiolytic and antipsychotic applications [2]. The compound CAS 1903426-25-4, bearing a thiophen-3-yl group and a nicotinamide side chain, incorporates structural features consistent with the kinase inhibitor subclass rather than the GABAergic subclass, positioning it for neurological or oncological kinase-targeted research programs rather than CNS GABA receptor modulation.

LRRK2 Parkinson's Disease Kinase Selectivity

Thiophen-3-yl Attachment at Position 6 Reduces Calculated LogP Relative to Phenyl-Substituted Analogs, Favoring Aqueous Solubility

Using the InChI Key ZPDUQVGAXGDODY-UHFFFAOYSA-N (CAS 1903426-25-4) for property computation, the thiophen-3-yl substituent contributes a lower calculated partition coefficient (cLogP) compared to a hypothetical 6-phenyl analog due to the polarizable sulfur atom and reduced carbon count of the thiophene ring . This physicochemical differentiation is relevant for assay compatibility: decreased lipophilicity correlates with reduced non-specific protein binding and lower risk of colloidal aggregation in biochemical and cell-based screening formats. The closest commercially listed comparator, 2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide (AKSci HTS025709), bears a 6-phenyl group (cLogP predicted >1 log unit higher) and introduces a 2-hydroxy modification on the nicotinamide ring, representing a double structural deviation .

Physicochemical Properties LogP Solubility

Cytotoxicity Profile of Thiophene-Bearing Triazolo[4,3-b]pyridazine Nicotinamides Against Solid Tumor Cell Lines Exceeds That of Non-Thiophene Congeners

Vendor-compiled data indicate that thiophene-containing triazolo[4,3-b]pyridazine nicotinamide derivatives achieve IC₅₀ values in the low micromolar range (1.06–2.73 μM) across A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines . In contrast, a structurally related series of nicotinamide derivatives lacking the thiophene and triazolopyridazine core (simple nicotinamide N4 derivatives) exhibited MCF-7 IC₅₀ values of 12.1 μM, a 6- to 11-fold reduction in potency [1]. This potency gap reinforces the functional importance of the combined thiophene–triazolopyridazine–nicotinamide architecture for anticancer cytotoxicity.

Cytotoxicity A549 HeLa MCF-7 Triazolopyridazine

N-((6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide (CAS 1903426-25-4): Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Screening Libraries Targeting c-Met, Pim-1, or LRRK2

The [1,2,4]triazolo[4,3-b]pyridazine core is validated as a low-micromolar to sub-micromolar inhibitor of c-Met (IC₅₀ = 0.163 μM) and Pim-1 (IC₅₀ = 0.283 μM) kinases [1], and as a potent LRRK2 inhibitor with selectivity for the G2019S mutant [2]. CAS 1903426-25-4, containing this scaffold with a thiophen-3-yl and unsubstituted nicotinamide, is an appropriate entry for kinase-focused compound collections, especially where dual c-Met/Pim-1 or mutant-selective LRRK2 inhibition is the screening objective.

NAD Salvage Pathway Prodrug and IMPDH Inhibition Studies

The unsubstituted nicotinamide moiety is a structural prerequisite for metabolic activation by NAMPT and NMNAT1, leading to intracellular formation of IMPDH-inhibitory NAD analogs [1]. This compound is uniquely suited among its nicotinamide-modified analogs (e.g., 6-isopropoxy or 5-chloro-6-hydroxy variants) for mechanistic studies of tumor-selective metabolic prodrug activation and IMPDH-targeted cancer therapy, as the modified-nicotinamide congeners cannot undergo this enzymatic processing [2].

Anticancer Phenotypic Screening Against Breast and Lung Carcinoma Panels

Thiophene-linked triazolo[4,3-b]pyridazine derivatives exhibit GI₅₀ values below 10 μg/mL against MCF-7 breast carcinoma cells [1], and related nicotinamide-bearing congeners show IC₅₀ values of 1.06–2.73 μM against A549, MCF-7, and HeLa cell lines [2]. CAS 1903426-25-4 is therefore a strong candidate for inclusion in medium-throughput phenotypic anticancer screens, particularly where comparison against non-thiophene aryl (phenyl, substituted phenyl) or non-triazolopyridazine nicotinamide controls is required to establish scaffold-specific activity.

Physicochemical Property Benchmarking and In Vitro ADME Profiling

With a molecular weight of 336.37 g/mol and reduced cLogP relative to 6-phenyl analogs [1], CAS 1903426-25-4 is positioned for head-to-head solubility, permeability (PAMPA/Caco-2), plasma protein binding, and microsomal stability comparisons against more lipophilic congeners. Such profiling studies can quantify the practical formulation and assay-compatibility advantages conferred by the thiophen-3-yl substitution, supporting rational procurement decisions for lead optimization campaigns.

Quote Request

Request a Quote for N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.